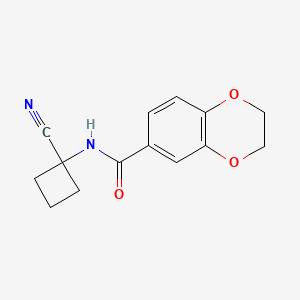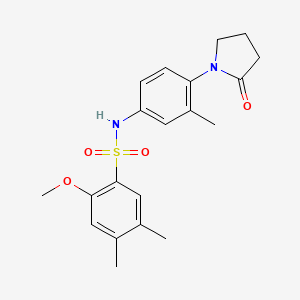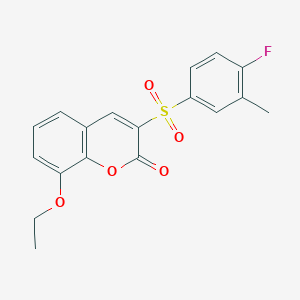
8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one is a synthetic compound that belongs to the class of chromenone derivatives. This compound has been synthesized for its potential applications in scientific research. The compound has shown promising results in various studies, and it has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Fluorescent Molecular Probes
Research by Diwu et al. (1997) introduces fluorescent solvatochromic dyes with strong solvent-dependent fluorescence. These dyes, incorporating sulfonyl groups, are utilized as sensitive fluorescent molecular probes for studying various biological events and processes due to their long emission wavelength, high fluorescence quantum yields, and large Stokes shift (Diwu, Yixin Lu, Cailan Zhang, D. Klaubert, R. Haugland, 1997).
Poly(arylene Ether Sulfone)s for Fuel Cells
Kim, Robertson, and Guiver (2008) synthesized new sulfonated side-chain grafting units using sulfonated 4-fluorobenzophenone for copolymerization, leading to comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These polymers exhibit high proton conductivity, making them suitable for use as polyelectrolyte membrane materials in fuel cell applications (Kim, G. Robertson, M. Guiver, 2008).
Fluorescent Probes for 3D Imaging
Hammers et al. (2015) developed a fluorescent probe, MeRho-Az, for H2S detection with applications in live cell imaging. This probe was utilized in combination with light sheet fluorescence microscopy (LSFM) for 3D imaging of H2S in the intestinal tract of live zebrafish, demonstrating the utility of new probes in investigating chemical signaling in complex biological systems (Matthew D. Hammers et al., 2015).
Sulfone-Based Glycosyl Donor in Carbohydrate Chemistry
Spjut, Qian, and Elofsson (2010) discussed the design, synthesis, and evaluation of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protecting hydroxyl groups in carbohydrate chemistry. This group was shown to be cleaved under mild conditions and is stable under acidic conditions, demonstrating its potential for use in the synthesis of complex carbohydrates (S. Spjut, W. Qian, M. Elofsson, 2010).
Propiedades
IUPAC Name |
8-ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO5S/c1-3-23-15-6-4-5-12-10-16(18(20)24-17(12)15)25(21,22)13-7-8-14(19)11(2)9-13/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVTXPBSMMACKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

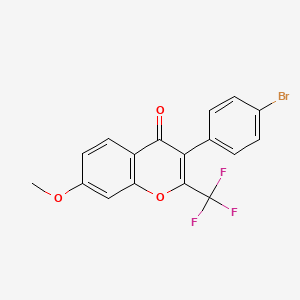
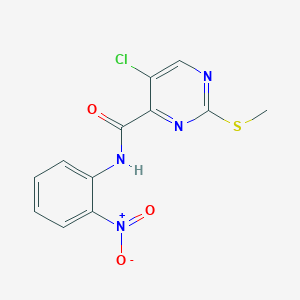
![3-(2,5-dimethoxyphenethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2373831.png)

![3-{3,5-Dimethyl-4-[(methylphenylamino)sulfonyl]pyrazolyl}-1-hydroxythiolan-1-o ne](/img/structure/B2373835.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2373836.png)
![Methyl 4-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate](/img/structure/B2373837.png)
![5-[2-(4-Ethylphenyl)imino-8-methoxychromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2373838.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2373841.png)

